molecular formula C19H14ClF2N5O4 B2826486 N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052563-19-5

N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2826486
CAS No.: 1052563-19-5
M. Wt: 449.8
InChI Key: ANIWNYBSTHIDRR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with multiple aromatic and functional groups. Its structure includes a 3-chloro-4-methoxyphenyl acetamide moiety and a 3,4-difluorophenyl group attached to the triazol-dione scaffold.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N5O4/c1-31-14-5-2-9(6-11(14)20)23-15(28)8-26-17-16(24-25-26)18(29)27(19(17)30)10-3-4-12(21)13(22)7-10/h2-7,16-17H,8H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIWNYBSTHIDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkoxy Substituents: The target compound’s 3-chloro-4-methoxyphenyl group balances lipophilicity (Cl) and solubility (OCH₃), whereas analogs with 3,4-dimethoxyphenyl () prioritize solubility for agrochemical applications.
  • Triazole Core Modifications : The pyrrolo-triazol-dione scaffold is conserved across analogs, but substituents at the 5-position (e.g., 3,4-difluorophenyl vs. 3-chloro-4-fluorophenyl) dictate steric and electronic profiles, affecting metabolic stability and target selectivity .

Spectroscopic and Structural Analysis

NMR studies of related compounds (e.g., ) reveal that substituents on the triazole ring induce distinct chemical shifts in specific regions:

  • Region A (positions 39–44) : Sensitive to electronegative groups (e.g., F, Cl), causing downfield shifts in protons near halogens .
  • Region B (positions 29–36): Affected by methoxy or methyl groups, with upfield shifts observed for electron-donating substituents . For the target compound, the 3,4-difluorophenyl group would likely produce pronounced deshielding in Region A, while the 4-methoxy group in the acetamide moiety may stabilize adjacent protons in Region B .

Research Findings and Hypotheses

While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from analogs:

  • Agrochemical Potential: Triazole-acetamide derivatives in (e.g., oxadixyl) are used as fungicides, suggesting the target compound may exhibit similar activity .
  • Drug Development : The triazol-dione scaffold is prevalent in kinase inhibitors and protease modulators. Substituent electronegativity (F, Cl) could enhance target binding in therapeutic contexts .
  • Metabolic Stability : The 4-methoxy group may reduce oxidative metabolism compared to methyl or halogenated analogs, as seen in .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis methods, and notable biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14ClF2N3O4 with a molecular weight of 421.78 g/mol. The structure features a chloro-methoxyphenyl group linked to a pyrrolo-triazole moiety.

PropertyValue
Molecular FormulaC19H14ClF2N3O4
Molecular Weight421.78 g/mol
IUPAC NameN-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Purity≥ 95%

Synthesis

The synthesis of this compound has been documented in various studies. The process typically involves multi-step reactions that incorporate key intermediates such as pyrrole derivatives and triazole precursors.

Antiviral Activity

Research has indicated that compounds with similar structural features exhibit significant antiviral properties. For instance:

  • Anti-HIV Activity : A study demonstrated that derivatives of pyrrolo[3,4-c]pyrazole showed potent inhibition against HIV-1 with single-digit micromolar potency. The flexibility in the molecular structure allows for better binding interactions with viral targets compared to other inhibitors .

The proposed mechanism involves the inhibition of viral integrase (IN) enzymes. The carbonyl oxygen in the compound plays a crucial role in binding to the metal ions required for IN activity. This interaction is crucial for the antiviral efficacy observed in various assays .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound indicates a favorable therapeutic index when compared to existing antiviral agents. In vitro studies reported an effective concentration (EC50) that is significantly lower than the cytotoxic concentration (CC50), suggesting a selective action against viral cells .

Case Studies

Recent investigations into similar compounds have yielded insights into their biological activities:

  • Study on Pyrrolo Derivatives : A series of pyrrole-based compounds were synthesized and tested for their anti-HIV properties. Compounds with electron-withdrawing groups exhibited enhanced antiviral activity compared to their counterparts with electron-donating groups .
  • Fluorinated Phenyl Substituents : The introduction of fluorine atoms at specific positions on phenyl rings was found to improve the potency of antiviral compounds by enhancing their binding affinity to target proteins .

Q & A

Q. How can researchers identify and characterize metabolites of this compound?

  • Answer :
  • In vitro : Incubate with liver microsomes + NADPH, then analyze via LC-HRMS .
  • In silico : Use software like Meteor Nexus to predict Phase I/II metabolites .
  • Structural elucidation : Compare MS/MS fragmentation patterns with synthetic standards .

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